3-amino-6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride
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Overview
Description
3-amino-6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of an indole ring substituted with amino, bromo, and methyl groups, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . The resulting intermediate undergoes further reactions to introduce the amino, bromo, and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-amino-6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromo group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized indole derivatives.
Scientific Research Applications
3-amino-6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of fluorescent markers and probes for biological imaging.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-amino-6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3-amino-2-bromo-6-methylpyridine: Similar in structure but with a pyridine ring instead of an indole ring.
6-bromo-3-methylindole: Lacks the amino group present in 3-amino-6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride.
1-methyl-2,3-dihydro-1H-indol-2-one: Does not have the bromo or amino substituents.
Uniqueness
This compound is unique due to its specific combination of substituents on the indole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
2301997-84-0 |
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Molecular Formula |
C9H10BrClN2O |
Molecular Weight |
277.5 |
Purity |
95 |
Origin of Product |
United States |
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